7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chloro substituents at the 7 and 2 positions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-chlorobenzoyl chloride.
Cyclization: The 2-aminobenzamide undergoes cyclization with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide to form the quinazolinone core.
Chloromethylation: The resulting quinazolinone is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group at the 2-position can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation and Reduction: Oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Aldehydes, ketones, and acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other derivatives with potential biological activities.
Scientific Research Applications
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2-position.
2-chloromethylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
Quinazolin-4(3H)-one: Lacks both chloro substituents.
Uniqueness
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-40-3 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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